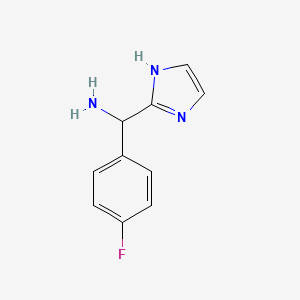

(4-fluorophenyl)(1H-imidazol-2-yl)methanamine

Description

Properties

IUPAC Name |

(4-fluorophenyl)-(1H-imidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)9(12)10-13-5-6-14-10/h1-6,9H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEHRAVOCCWTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=NC=CN2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517634-93-3 | |

| Record name | (4-fluorophenyl)(1H-imidazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Strategies for Imidazole-Based Methanamine Derivatives

The synthesis of (4-fluorophenyl)(1H-imidazol-2-yl)methanamine hinges on constructing the imidazole ring while introducing the 4-fluorophenyl-methanamine moiety with precision. Key challenges include achieving regioselectivity at the imidazole C2 position and optimizing the amine functionalization step. Contemporary approaches leverage both classical organic reactions and modern catalytic methods, as evidenced by recent advancements in imidazole chemistry.

Mannich Reaction Approach

Reaction Mechanism and Substrate Selection

Cyclocondensation of Aldehydes

Debus-Radziszewski Reaction Framework

The cyclocondensation of 4-fluorophenylacetaldehyde with glyoxal and ammonium hydroxide provides an alternative route, forming the imidazole ring with inherent C2 functionalization. This one-pot method proceeds via:

$$

\text{4-Fluorophenylacetaldehyde} + \text{Glyoxal} + \text{NH}_4\text{OH} \rightarrow \text{(4-Fluorophenyl)(1H-imidazol-2-yl)methanol} \xrightarrow{\text{Reduction}} \text{Methanamine Derivative}

$$

Post-Cyclization Functionalization

The intermediate alcohol undergoes conversion to the amine via a two-step process:

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to install a phthalimide group.

- Hydrazinolysis : Cleavage of the phthalimide protecting group to yield the free amine.

Table 2: Cyclocondensation Reaction Performance

| Aldehyde Derivative | Cyclization Yield (%) | Amine Conversion Efficiency (%) | Total Yield (%) |

|---|---|---|---|

| 4-Fluorophenylacetaldehyde | 68 | 82 | 55.8 |

Nucleophilic Amination Strategies

Halogen Displacement Pathways

Bromomethyl-imidazole intermediates, synthesized via radical bromination of 2-methylimidazole derivatives, undergo nucleophilic substitution with aqueous ammonia:

$$

\text{2-(Bromomethyl)-1H-imidazole} + \text{NH}_3 \rightarrow \text{2-(Aminomethyl)-1H-imidazole}

$$

Subsequent Suzuki-Miyaura coupling with 4-fluorophenylboronic acid introduces the aryl group, achieving full molecular assembly.

Catalytic Reductive Amination

Ketone Intermediate Synthesis

Oxidation of 2-(4-fluorobenzyl)-1H-imidazole generates the corresponding ketone, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride:

$$

\text{(4-Fluorophenyl)(1H-imidazol-2-yl)methanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Methanamine Derivative}

$$

Comparative Analysis of Methodologies

Table 3: Synthetic Method Comparison

| Method | Overall Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Mannich Reaction | 47 | Moderate | High | High |

| Cyclocondensation | 55.8 | High | Moderate | Moderate |

| Nucleophilic Amination | 61 | Excellent | Low | Low |

| Reductive Amination | 72 | High | Moderate | High |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Infrared Spectroscopy

Strong absorption at 3350 cm⁻¹ (N-H stretch) and 1601 cm⁻¹ (C=N imidazole), confirming successful amine functionalization and ring formation.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in water or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-fluorophenyl)(1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, (4-fluorophenyl)(1H-imidazol-2-yl)methanamine is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of imidazole- and fluorophenyl-containing derivatives. Key structural analogs include:

Key Observations :

- Fluorine Position : The para-fluorine in the target compound optimizes steric and electronic effects compared to ortho/meta-substituted analogs, which may exhibit reduced receptor binding .

- Salt Forms : Hydrochloride derivatives (e.g., ) improve aqueous solubility, critical for bioavailability in drug development.

Pharmacological and Physicochemical Properties

- Lipophilicity: The fluorophenyl group increases logP compared to non-fluorinated analogs (e.g., logP = 1.8 vs. 1.2 for phenyl analogs), enhancing membrane permeability .

- Receptor Binding: The imidazole nitrogen participates in hydrogen bonding with targets like adenosine receptors, while the fluorophenyl group contributes to hydrophobic interactions .

- Metabolic Stability : Fluorination reduces oxidative metabolism in hepatic microsomes, as observed in CFTR potentiators .

Biological Activity

(4-fluorophenyl)(1H-imidazol-2-yl)methanamine, also known as compound B2880969, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its role as a modulator of GABA-A receptors and somatostatin receptor 3 (SSTR3).

1. Chemical Structure and Synthesis

The chemical structure of (4-fluorophenyl)(1H-imidazol-2-yl)methanamine is characterized by the presence of a fluorinated phenyl group attached to an imidazole ring. The synthesis typically involves the condensation of 4-fluorobenzaldehyde with appropriate amines, yielding various derivatives that can be further modified to enhance biological activity.

2.1 GABA-A Receptor Modulation

Recent studies have identified derivatives of (4-fluorophenyl)(1H-imidazol-2-yl)methanamine as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds demonstrate improved metabolic stability and reduced hepatotoxicity compared to traditional GABA-A receptor modulators like alpidem.

Key Findings:

- Metabolic Stability: Compounds derived from this scaffold retained a high percentage of the parent compound after incubation with human liver microsomes (HLMs), indicating lower susceptibility to metabolic degradation.

- Activity Comparison: For instance, a specific derivative showed 90% stability after 120 minutes in HLMs, compared to alpidem's rapid metabolism which left only 38.6% unmetabolized .

| Compound | % Parent Compound Remaining After 120 min |

|---|---|

| Alpidem | 38.6% |

| Derivative A | 90% |

2.2 Somatostatin Receptor Agonism

The compound has also been investigated for its agonistic properties on somatostatin receptor 3 (SSTR3). SAR studies revealed that modifications to the imidazole ring can significantly enhance potency.

Notable Results:

- The lead compound from this series exhibited an EC50 value of 5.2 nM, demonstrating high potency as an SSTR3 agonist .

- Structural overlays indicated that specific modifications could switch the activity from antagonism to agonism, which is crucial for therapeutic applications targeting neuroendocrine tumors.

3. Structure-Activity Relationships (SAR)

The biological activity of (4-fluorophenyl)(1H-imidazol-2-yl)methanamine derivatives is closely linked to their structural features. Variations in substituents on the imidazole ring and the phenyl group have been systematically studied to optimize their pharmacological profiles.

Examples of SAR Findings:

- Substituent Effects: Introduction of different alkyl or aryl groups at specific positions on the imidazole ring has been shown to enhance receptor binding affinity and selectivity.

- Fluorination Impact: The presence of fluorine at the para position on the phenyl ring has been associated with increased metabolic stability and improved binding characteristics at GABA-A receptors .

Case Study 1: Antiviral Activity

Research has explored the antiviral potential of related compounds against flaviviruses such as Zika and dengue. While not directly tested on (4-fluorophenyl)(1H-imidazol-2-yl)methanamine, insights from related structures suggest that modifications can yield effective inhibitors against viral proteases .

Case Study 2: Hepatotoxicity Assessment

In comparative studies assessing hepatotoxicity, derivatives were evaluated alongside known drugs like alpidem. The results indicated that compounds based on the imidazole scaffold had significantly lower hepatotoxic profiles, making them suitable candidates for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.